molecular formula C14H11FOS B11765068 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Cat. No.: B11765068
M. Wt: 246.30 g/mol
InChI Key: VJWTVMYNFPBIRE-UHFFFAOYSA-N
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Description

8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is an organic compound with the molecular formula C14H10F2OS. It is a derivative of dibenzo[b,e]thiepin, characterized by the presence of fluorine atoms at the 8th position and a hydroxyl group at the 11th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves the fluorination of dibenzo[b,e]thiepin derivatives followed by hydroxylation. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The hydroxyl group can be introduced via oxidation reactions using reagents like pyridinium chlorochromate (PCC) or other mild oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
  • 6,11-Dihydrodibenzo[b,e]thiepin-11-ol
  • 7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol

Uniqueness: 8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H11FOS

Molecular Weight

246.30 g/mol

IUPAC Name

8-fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol

InChI

InChI=1S/C14H11FOS/c15-10-5-6-11-9(7-10)8-17-13-4-2-1-3-12(13)14(11)16/h1-7,14,16H,8H2

InChI Key

VJWTVMYNFPBIRE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(C3=CC=CC=C3S1)O

Origin of Product

United States

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